methyl 4-bromo-5-iodo-1H-pyrazole-3-carboxylate

Catalog No.
S13981590
CAS No.
M.F
C5H4BrIN2O2
M. Wt
330.91 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 4-bromo-5-iodo-1H-pyrazole-3-carboxylate

Product Name

methyl 4-bromo-5-iodo-1H-pyrazole-3-carboxylate

IUPAC Name

methyl 4-bromo-5-iodo-1H-pyrazole-3-carboxylate

Molecular Formula

C5H4BrIN2O2

Molecular Weight

330.91 g/mol

InChI

InChI=1S/C5H4BrIN2O2/c1-11-5(10)3-2(6)4(7)9-8-3/h1H3,(H,8,9)

InChI Key

HOKAVFCCONFNOQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NNC(=C1Br)I

Methyl 4-bromo-5-iodo-1H-pyrazole-3-carboxylate is a heterocyclic organic compound characterized by a pyrazole ring with bromine and iodine substituents at the 4 and 5 positions, respectively. This compound also contains a methyl ester group at the 3 position, contributing to its unique chemical properties. The presence of halogens (bromine and iodine) in its structure enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

, including:

  • Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
  • Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to form different derivatives, depending on the reagents used.
  • Coupling Reactions: The halogen substituents allow participation in coupling reactions, such as Suzuki or Sonogashira couplings, which are essential for constructing more complex molecular architectures.

The biological activities of methyl 4-bromo-5-iodo-1H-pyrazole-3-carboxylate are largely attributed to its pyrazole structure. Pyrazole derivatives have been shown to exhibit a range of pharmacological effects, including:

  • Antimicrobial Activity: Many pyrazole derivatives demonstrate significant antibacterial and antifungal properties.
  • Anti-inflammatory Effects: Compounds in this class have been investigated for their potential to inhibit inflammatory pathways.
  • Enzyme Inhibition: Some derivatives act as inhibitors of specific enzymes, contributing to their therapeutic potential.

The synthesis of methyl 4-bromo-5-iodo-1H-pyrazole-3-carboxylate typically involves several steps:

  • Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a suitable carbonyl compound.
  • Bromination: The introduction of the bromine atom is usually performed using brominating agents such as N-bromosuccinimide (NBS).
  • Iodination: Iodine can be introduced via electrophilic iodination methods.
  • Esterification: Finally, the carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst.

Methyl 4-bromo-5-iodo-1H-pyrazole-3-carboxylate has several notable applications:

  • Medicinal Chemistry: It serves as an important building block for synthesizing bioactive compounds and potential drug candidates.
  • Organic Synthesis: The compound is used in the development of more complex heterocyclic systems.
  • Material Science: Its unique properties make it suitable for developing novel materials with specific electronic or optical characteristics.

Research into the interaction of methyl 4-bromo-5-iodo-1H-pyrazole-3-carboxylate with biological targets is ongoing. Studies focus on its binding affinity to various receptors and enzymes, which is crucial for understanding its pharmacological potential. These interactions may elucidate its mechanisms of action and efficacy in treating diseases.

Several compounds share structural similarities with methyl 4-bromo-5-iodo-1H-pyrazole-3-carboxylate. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUniqueness
Methyl 5-bromo-1H-pyrazole-3-carboxylateLacks iodine atomMore reactive due to the absence of iodine
Ethyl 4-bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylateContains methoxy groupDifferent reactivity profile due to methoxy substitution
Methyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylateLacks halogensReduced potential for halogenation reactions
4-Iodo-5-methoxy-1-methyl-1H-pyrazoleContains iodine instead of bromineDifferent reactivity profile due to iodine's larger size

Methyl 4-bromo-5-iodo-1H-pyrazole-3-carboxylate stands out due to its unique combination of both bromine and iodine substituents, enhancing its reactivity and potential biological activity compared to other similar compounds.

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

329.85009 g/mol

Monoisotopic Mass

329.85009 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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